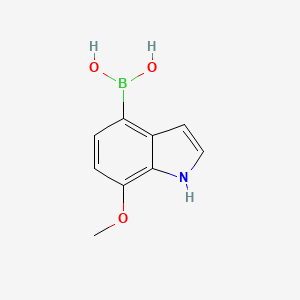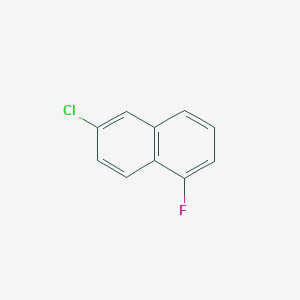
6-Chloro-1-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 6-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial step often includes chlorination of naphthalene to produce 6-chloronaphthalene, followed by fluorination. The process parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones or reduction reactions to yield dihydronaphthalenes.
Coupling Reactions: It is also involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
6-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-fluoronaphthalene in various reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the electron-withdrawing effect of the fluorine atom facilitates the displacement of the chlorine atom by nucleophiles. In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners.
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar structure but lacks the chlorine atom.
6-Chloronaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-6-fluoronaphthalene: Positional isomer with chlorine at the 1st position and fluorine at the 6th position.
Uniqueness: 6-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C10H6ClF |
|---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
6-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
InChI Key |
ZWKOYTLOWDTOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
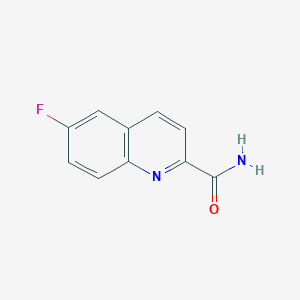

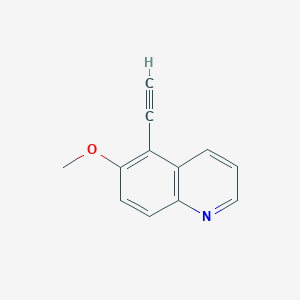
![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
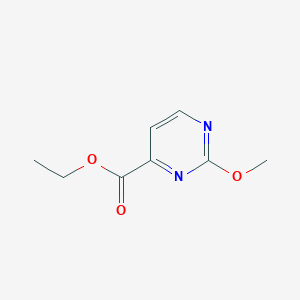
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)


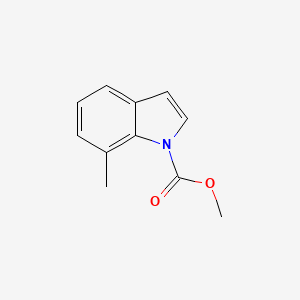
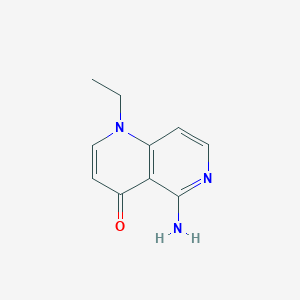
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

